1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione
Description
Properties
IUPAC Name |
1-methyl-5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-6-12-13-9-10(15)11-7-4-2-3-5-8(7)14(6)9/h2-5H,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLIWTOXELFHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208299 | |
| Record name | 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115231-80-6 | |
| Record name | 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115231-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include DMF, potassium carbonate, and various oxidizing and reducing agents. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazoloquinoxalines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione exerts its effects is primarily through DNA intercalation. This compound can insert itself between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell proliferation. Molecular docking studies have shown that it binds to the DNA active site with high affinity . Additionally, it may act as an inhibitor of specific enzymes or receptors, contributing to its biological activities .
Comparison with Similar Compounds
Key Observations:
- Thione vs. Ketone : Thione derivatives (e.g., compound 6 in ) exhibit stronger antimicrobial activity than ketone analogs (e.g., BTTQ), likely due to enhanced electrophilicity and sulfur-mediated interactions .
- Chloro Substituents : 8-Chloro derivatives show marked antiproliferative activity, attributed to improved DNA intercalation and topoisomerase II inhibition .
- Methyl vs.
Biological Activity
1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on anticancer properties, molecular interactions, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C10H8N4S
- Molecular Weight : 200.26 g/mol
- CAS Number : 115231-80-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A significant investigation involved the synthesis and evaluation of various derivatives against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 12d | HepG2 | 22.08 ± 2.1 | |
| 12d | HCT116 | 27.13 ± 2.2 | |
| 12d | MCF-7 | 17.12 ± 1.5 | |
| Doxorubicin | HepG2 | 7.94 ± 0.6 | |
| Doxorubicin | HCT116 | 8.07 ± 0.8 | |
| Doxorubicin | MCF-7 | 6.75 ± 0.4 |
The anticancer activity of these compounds is attributed to their ability to intercalate DNA, which disrupts the replication process in cancer cells. Molecular docking studies have shown that these compounds bind effectively to DNA, enhancing their potential as anticancer agents.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazoloquinoxaline structure can significantly influence biological activity:
- Substituents : The presence of electron-donating groups enhances binding affinity and cytotoxicity.
- Positioning : Variations in the positioning of functional groups on the quinoxaline core affect the compound's interaction with target proteins.
Case Studies
A notable case study involved the evaluation of a series of derivatives synthesized from the parent compound. These derivatives were tested for their anticancer properties against HepG2, HCT116, and MCF-7 cell lines:
- Compound 12d was identified as the most potent derivative across all tested cell lines.
- Compound a10 and c10 also demonstrated significant activity but were less potent than compound 12d.
Additional Biological Activities
Beyond anticancer properties, derivatives of this compound have shown promise in other biological activities such as:
- Antimicrobial Activity : Some derivatives exhibited notable antimicrobial effects against various pathogens.
- Adenosine Receptor Antagonism : Certain analogs have been identified as selective antagonists for adenosine receptors, indicating potential applications in treating conditions like asthma and other inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione, and how are reaction conditions optimized?
The synthesis typically involves multi-step procedures starting with substituted quinoxaline or triazole precursors. For example, cyclocondensation reactions under reflux using polar aprotic solvents (e.g., DMF or DMSO) are common. Optimization often requires adjusting temperature, solvent choice, and stoichiometric ratios of reactants. Statistical design of experiments (DoE) can minimize trial-and-error by identifying critical variables (e.g., reaction time, catalyst loading) to maximize yield and purity .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : Confirms substitution patterns and hydrogen bonding interactions (e.g., thione tautomerism).
- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions in the solid state.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity.
- FT-IR spectroscopy : Identifies functional groups (e.g., C=S stretching at ~1200 cm⁻¹). Cross-validation using multiple techniques is critical to ensure structural accuracy .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screens include:
- Enzyme inhibition assays : Target enzymes like kinases or acetylcholinesterase to assess binding affinity (IC₅₀ values).
- Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains.
- Cytotoxicity assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves and positive/negative controls are mandatory for reproducibility .
Advanced Research Questions
Q. How can computational chemistry enhance the design of triazoloquinoxaline derivatives with improved bioactivity?
Quantum mechanical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) to guide functional group substitutions. Molecular docking studies simulate ligand-receptor interactions (e.g., with GABAₐ or serotonin receptors) to prioritize candidates for synthesis. Hybrid approaches combining computational predictions with high-throughput screening accelerate lead optimization .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies may arise from variations in assay protocols, solvent systems, or cell lines. Solutions include:
- Standardized testing guidelines : Adopt OECD or CLSI protocols for consistency.
- Meta-analysis : Pool data from multiple studies to identify trends or outliers.
- Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate contributing factors (e.g., lipophilicity vs. hydrogen bonding) .
Q. How can reaction engineering principles improve scalability for preclinical studies?
Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently. Continuous-flow reactors enhance heat/mass transfer for exothermic steps, reducing side products. Process control systems (e.g., PAT tools) monitor critical quality attributes (CQAs) like pH and temperature in real time .
Methodological Considerations
Q. What statistical methods are critical for optimizing synthetic protocols?
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, catalyst concentration).
- Factorial designs : Identify dominant factors affecting yield or purity.
- ANOVA : Validates the significance of experimental parameters. These methods reduce the number of trials while ensuring robustness .
Q. How should researchers validate the specificity of biological activity in complex matrices?
Use knockout models (e.g., CRISPR-edited cell lines) to confirm target dependency. Off-target profiling (e.g., kinase panels) and metabolomic studies rule out nonspecific effects. Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
